7-Ethoxy-4-methylcoumarin

Übersicht

Beschreibung

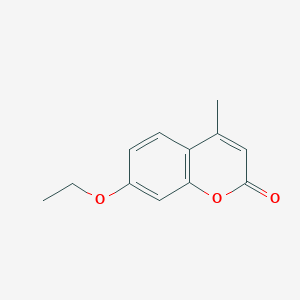

7-Ethoxy-4-methylcoumarin (CAS 87-05-8) is a synthetic coumarin derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It features an ethoxy group at the 7th position and a methyl group at the 4th position on the coumarin backbone (Figure 1).

Vorbereitungsmethoden

Synthesis of 7-Hydroxy-4-Methylcoumarin Intermediate

The Pechmann condensation between resorcinol and methyl acetoacetate is the most widely used method to synthesize 7-hydroxy-4-methylcoumarin, a key precursor for ethoxylation.

Conventional Acid-Catalyzed Pechmann Condensation

The reaction employs Brønsted or Lewis acids to facilitate cyclization. A patented method (CN101723925A) uses a diatomite-supported sulfuric acid/toluenesulfonic acid catalyst system :

| Parameter | Conditions |

|---|---|

| Resorcinol | 100 g (0.91 mol) |

| Methyl acetoacetate | 100–120 g (0.76–0.91 mol) |

| Catalyst (diatomite) | 10–15 g (10–15 wt% of resorcinol) |

| Temperature | 90–130°C |

| Reaction Time | 1–3 hours |

| Yield | 88–92% |

The catalyst is prepared by impregnating diatomite with a 5–10% sulfuric acid/toluenesulfonic acid solution (molar ratio 1:0.2–0.8), followed by calcination at 450–600°C . The diatomite framework enhances acid site accessibility and reduces side reactions like resinification.

Zeolite-Catalyzed Pechmann Condensation

H-Beta zeolite offers a recyclable alternative to homogeneous acids. Density functional theory (DFT) studies reveal a three-step mechanism :

-

Transesterification : Methyl acetoacetate reacts with resorcinol to form an ester intermediate.

-

Intramolecular Hydroxyalkylation : Cyclization generates the coumarin skeleton.

-

Dehydration : Final aromatization yields 7-hydroxy-4-methylcoumarin.

Experimental conditions using H-Beta zeolite (Si/Al = 12.5) achieve 85–90% yield at 120°C in 2 hours . The catalyst retains activity after four cycles, making it suitable for industrial applications.

Ethoxylation of 7-Hydroxy-4-Methylcoumarin

The hydroxyl group at the 7-position undergoes alkylation with ethylating agents to introduce the ethoxy moiety.

Williamson Ether Synthesis

A standard method involves reacting 7-hydroxy-4-methylcoumarin with ethyl bromide or iodide in the presence of a base :

| Parameter | Conditions |

|---|---|

| 7-Hydroxy derivative | 1.0 eq (e.g., 10 mmol) |

| Ethyl bromide | 1.2 eq |

| Base (K₂CO₃) | 2.0 eq |

| Solvent | Acetone or DMF |

| Temperature | Reflux (56–80°C) |

| Reaction Time | 6–12 hours |

| Yield | 75–85% |

The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to form a phenoxide ion, which attacks the ethyl halide.

Phase-Transfer Catalysis (PTC)

To enhance reaction efficiency, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst :

| Component | Quantity |

|---|---|

| 7-Hydroxy derivative | 10 mmol |

| Ethyl bromide | 12 mmol |

| K₂CO₃ | 20 mmol |

| TBAB | 0.5 mmol |

| Solvent (H₂O/CH₂Cl₂) | 20 mL/20 mL |

| Temperature | 40–50°C |

| Time | 4–6 hours |

| Yield | 88–92% |

PTC reduces reaction time and improves yield by facilitating interphase transfer of the phenoxide ion.

Alternative Synthetic Routes

Direct Pechmann Condensation with Ethoxy-Resorcinol

Using 3-ethoxyresorcinol as a starting material could theoretically yield 7-ethoxy-4-methylcoumarin in one step. However, this approach is limited by the poor availability of ethoxy-substituted resorcinol derivatives and lower yields due to steric hindrance .

Microwave-Assisted Synthesis

Microwave irradiation accelerates both Pechmann condensation and ethoxylation steps. For example, H-Beta zeolite-catalyzed Pechmann reactions achieve 90% yield in 30 minutes under microwave conditions (300 W, 100°C) . Subsequent ethoxylation with ethyl iodide under microwave irradiation (50°C, 1 hour) provides 89% yield .

Analytical Characterization

Post-synthesis characterization ensures product purity and structural fidelity:

-

FT-IR : Absorption bands at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

-

¹H NMR (CDCl₃): δ 6.7–7.2 ppm (aromatic protons), δ 4.1 ppm (OCH₂CH₃), δ 2.4 ppm (CH₃ at C4) .

Industrial-Scale Considerations

Key factors for scalable production include:

-

Catalyst Recovery : Diatomite-supported acids and H-Beta zeolite are reusable for 4–5 cycles without significant activity loss .

-

Solvent Recycling : Ethanol from recrystallization steps (95% purity) is distilled and reused .

-

Waste Management : Spent ethyl halides are neutralized with NaOH to minimize environmental impact .

Challenges and Optimization Strategies

| Challenge | Solution |

|---|---|

| Low ethoxylation efficiency | Use excess ethyl iodide (1.5 eq) |

| Side product formation | Purify via column chromatography (hexane:EtOAc 4:1) |

| High reaction temperatures | Adopt microwave/PTC methods |

Analyse Chemischer Reaktionen

Reaktivität: 7-Ethoxy-4-Methylcumarin ist anfällig für verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener Oxidationsprodukte führen.

Reduktion: Die Reduktion der Carbonylgruppe kann das entsprechende Alkoholderivat ergeben.

Substitution: Die Ethoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO) oder Wasserstoffperoxid (HO) werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH) oder Lithiumaluminiumhydrid (LiAlH) können eingesetzt werden.

Substitution: Alkylhalogenide oder andere Nucleophile können die Ethoxygruppe ersetzen.

Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion den entsprechenden Alkohol erzeugt.

Wissenschaftliche Forschungsanwendungen

7-Ethoxy-4-Methylcumarin dient als wertvolles Werkzeug in der wissenschaftlichen Forschung:

Cytochrom P450-Substrat: Es wird verwendet, um die funktionelle Aktivität von Cytochrom-P450-Enzymen zu überwachen, darunter CYP1A1, CYP2B4 und CYP2B6.

5. Wirkmechanismus

Der genaue Mechanismus, über den 7-Ethoxy-4-Methylcumarin seine Wirkungen entfaltet, ist nicht vollständig geklärt. Seine Fluoreszenzeigenschaften machen es nützlich für die Untersuchung der Enzymaktivität und von Arzneimittelwechselwirkungen. Es interagiert wahrscheinlich mit bestimmten molekularen Zielstrukturen und Signalwegen in Zellen.

Wirkmechanismus

The exact mechanism by which 7-ethoxy-4-Methylcoumarin exerts its effects is not fully elucidated. its fluorescence properties make it useful for studying enzyme activity and drug interactions. It likely interacts with specific molecular targets and pathways within cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table compares 7-Ethoxy-4-methylcoumarin with structurally related coumarin derivatives:

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Ethoxy (C7), Methyl (C4) | 204.22 | 0.1 mM (aqueous) | - |

| 7-Methoxy-4-methylcoumarin | Methoxy (C7), Methyl (C4) | 190.20 | 25 mg/mL (DMSO) | - |

| 4-Methyldaphnetin | Hydroxy (C7), Methyl (C4) | - | - | - |

| 7-Methoxy-4-(aminomethyl)coumarin | Methoxy (C7), Aminomethyl (C4) | 205.21 | - | - |

Notes:

- The ethoxy group in this compound increases molecular weight and hydrophobicity compared to the methoxy analog .

- 7-Methoxy-4-methylcoumarin exhibits higher solubility in DMSO, making it preferable for in vitro assays .

Key Findings :

- Antibacterial Activity : 7-Methoxy-4-methylcoumarin outperforms this compound against B. subtilis, likely due to better solubility and interaction with bacterial targets .

- Anticancer Potential: Thiazolidinone derivatives of this compound show promise as apoptosis inducers, with high synthetic yields (85–97%) .

Analytical Behavior

Mass Spectrometry Fragmentation Pathways :

- This compound : Loses CO₂ (m/z 44) and C₂H₄ (m/z 28), forming fragments at m/z 103 and 91 .

- 7-Methoxycoumarin : Fragments via CO₂ loss only, yielding m/z 103 .

- Coumarin (parent) : Similar CO₂ loss but lacks ethoxy/methoxy substituents, leading to distinct fragmentation patterns .

Chromatographic Separation : All coumarin derivatives are separable via HPLC with optimized parameters (e.g., capillary voltage, collision energy), enabling quantification in complex matrices like tobacco .

Biologische Aktivität

7-Ethoxy-4-methylcoumarin (7E4MC) is a coumarin derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₂O₃

- CAS Number : 87-05-8

The compound features an ethoxy group at the 7-position and a methyl group at the 4-position of the coumarin ring, which influences its biological activity and pharmacokinetics.

1. Antioxidant Properties

Research indicates that 7E4MC exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that 7E4MC can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.

2. Neuroprotective Effects

A notable study highlighted the neuroprotective effects of 7E4MC in experimental models of Parkinson's disease. The compound acts as a dopamine D2 receptor agonist, ameliorating motor deficits in mice with induced Parkinsonism. This effect is attributed to its ability to enhance dopaminergic signaling pathways, which are often impaired in neurodegenerative conditions .

3. Melanogenesis Regulation

7E4MC has been found to influence melanogenesis, the process by which melanin is produced in the skin. It enhances melanin synthesis in B16-F10 melanoma cells through the activation of several signaling pathways, including:

- Wnt/β-Catenin Pathway

- AKT Pathway

- PKA/CREB Pathway

- MAPK Pathway

These pathways are critical for the expression of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2 . The compound's ability to modulate these pathways suggests potential applications in skin pigmentation disorders and cosmetic formulations.

The biological activities of 7E4MC can be attributed to its interaction with various molecular targets:

- Cytochrome P450 Enzymes : 7E4MC serves as a substrate probe for mammalian cytochromes P450 (CYP) enzymes, particularly CYP1A1, CYP2B4, and CYP2B6. This interaction plays a role in drug metabolism and detoxification processes .

- Dopamine Receptors : As a dopamine D2 receptor agonist, 7E4MC enhances dopaminergic transmission, which is beneficial in conditions characterized by dopaminergic deficits .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotection in Parkinson's Disease

In a controlled study involving mice with induced Parkinson's disease, administration of 7E4MC resulted in significant improvements in motor function compared to untreated controls. The study demonstrated that the compound's neuroprotective effects were mediated through enhanced dopaminergic signaling and reduced oxidative stress markers .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 7-Ethoxy-4-methylcoumarin in synthetic samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., ethoxy and methyl groups at positions 7 and 4, respectively) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm, as validated in studies on coumarin derivatives .

- Mass Spectrometry (MS) : Verify molecular weight (204.22 g/mol) via electrospray ionization (ESI-MS) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer :

- DMSO : Highly soluble (25 mg/mL at 131.44 mM) for stock solutions; use ultrasonic agitation to enhance dissolution .

- Water : Insoluble (<0.1 mg/mL); avoid aqueous systems unless paired with surfactants or co-solvents .

- Ethanol/Chloroform : Moderate solubility; pre-warm solvents to 40°C to improve dissolution rates .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing .

- Storage : Store desiccated at -20°C for long-term stability; short-term storage at room temperature (<2 weeks) is acceptable if protected from light and humidity .

Advanced Research Questions

Q. How can this compound be optimized as a fluorescent probe in cytochrome P450 (CYP) inhibition assays?

- Methodological Answer :

- Substrate Concentration : Use 10–50 µM in reaction buffers to balance signal intensity and avoid enzyme saturation .

- Interference Checks : Validate specificity by comparing fluorescence signals in CYP2B6/CYP3A4 isoforms against negative controls (e.g., CYP2D6) .

- Kinetic Parameters : Calculate and via Lineweaver-Burk plots; cross-validate with HPLC-based metabolite quantification .

Q. How should researchers address contradictions in reported cytotoxic effects of this compound across cell lines?

- Methodological Answer :

- Purity Verification : Re-test compound purity (>98%) via HPLC to rule out batch-specific impurities .

- Cell-Specific Factors : Assess membrane permeability using fluorescence microscopy (e.g., coumarin’s intrinsic fluorescence) and adjust incubation times .

- Apoptosis Assays : Pair cytotoxicity data with apoptotic protein arrays (e.g., caspase-3 activation) to distinguish direct toxicity from secondary effects .

Q. What strategies resolve discrepancies in solubility data for this compound across studies?

- Methodological Answer :

- Solvent Pre-Treatment : Degas DMSO via sonication to prevent air bubbles affecting solubility measurements .

- Dynamic Light Scattering (DLS) : Quantify particle size distribution in suspensions to detect aggregation .

- Cross-Validation : Compare solubility in multiple solvents (e.g., acetonitrile vs. DMSO) using standardized protocols .

Q. How can fluorescence quenching by this compound be minimized in real-time enzymatic assays?

- Methodological Answer :

- Quencher Titration : Pre-test concentrations of potential quenchers (e.g., 4-hydroxy-TEMPO) to identify non-interfering ranges .

- Excitation Wavelength Adjustment : Use 380 nm excitation (vs. 338 nm) to reduce background fluorescence from unmetabolized substrate .

- Kinetic Modeling : Apply Stern-Volmer plots to quantify quenching efficiency and adjust substrate/enzyme ratios accordingly .

Eigenschaften

IUPAC Name |

7-ethoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRISXMDKXBVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058953 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

350.00 to 352.00 °C. @ 760.00 mm Hg | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-05-8 | |

| Record name | 7-Ethoxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-ethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-methylcoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethoxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHOXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 °C | |

| Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.